

# An In-depth Technical Guide to the Physical and Chemical Properties of Niobium

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For Researchers, Scientists, and Drug Development Professionals

Niobium (Nb), a lustrous, grey, ductile transition metal, possesses a unique combination of physical and chemical properties that make it a critical element in a wide array of advanced technological applications. From high-temperature alloys in jet engines to superconducting magnets in MRI scanners, and biocompatible implants, the utility of niobium is extensive and growing. This technical guide provides a comprehensive overview of the core physical and chemical properties of niobium, complete with detailed experimental protocols for their determination, structured data for easy comparison, and visualizations of key concepts.

## **Physical and Atomic Properties**

Niobium's fundamental atomic and physical characteristics are summarized in the table below. It has an atomic number of 41 and an atomic weight of approximately 92.906 g/mol .[1] A key feature of niobium is its crystal structure, which is a body-centered cubic (BCC) lattice.[2] This structure contributes to its ductility and formability.



Property	Value
Atomic Number	41
Atomic Weight	92.90637 u[1]
Electron Configuration	[Kr] 4d <sup>4</sup> 5s <sup>1</sup> [2]
Crystal Structure	Body-Centered Cubic (BCC)[2]
Density	8.57 g/cm <sup>3</sup> [1]
Melting Point	2477 °C (2750 K)[1][2]
Boiling Point	4744 °C (5017 K)[1][2]
Molar Volume	10.83 cm³/mol[2]
Electrical Resistivity (at 0 °C)	152 nΩ·m[3]
Superconducting Transition Temperature	9.25 K[1]

## **Visualization of Niobium's Crystal Structure**

The body-centered cubic (BCC) crystal structure is a defining characteristic of niobium, influencing many of its mechanical properties.

Body-Centered Cubic (BCC) Crystal Structure of Niobium.

## **Mechanical Properties**

Niobium is known for its softness and ductility when pure.[4] However, its mechanical properties can be significantly influenced by the presence of impurities. The following table summarizes key mechanical properties of pure, annealed niobium.



Property	Value
Tensile Strength	125 - 585 MPa[5][6]
Yield Strength (0.2% offset)	73 - 207 MPa[5][6]
Modulus of Elasticity	103 - 105 GPa[1][6]
Shear Modulus	38 GPa[1]
Bulk Modulus	170 GPa[1]
Poisson's Ratio	0.40[1]
Hardness, Vickers	80 - 120[6]
Elongation at Break	5 - 30%[6]

## **Thermal Properties**

Niobium is classified as a refractory metal due to its high melting point. Its thermal properties are critical for high-temperature applications.

Property	Value
Thermal Conductivity (at 300 K)	53.7 - 54 W/(m·K)[1][2][7]
Coefficient of Linear Thermal Expansion (at 20 °C)	7.3 μm/(m·K)[1][7]
Specific Heat Capacity	265 J/(kg·K)[1]
Heat of Fusion	26.8 kJ/mol[1]
Heat of Vaporization	690 kJ/mol[1]

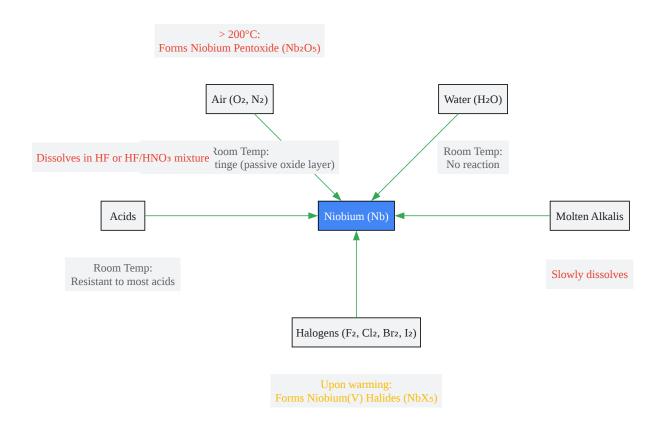
## **Chemical Properties and Corrosion Resistance**

Niobium exhibits excellent corrosion resistance due to the formation of a stable, passive oxide layer (Nb<sub>2</sub>O<sub>5</sub>) on its surface. This protective layer renders it inert to many corrosive environments, particularly at temperatures below 100°C.



## **Reactivity with Elements and Compounds**

The chemical reactivity of niobium is highly dependent on temperature. At room temperature, it is relatively inert, but its reactivity increases significantly at elevated temperatures.



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Chemical Reactivity of Niobium.

## **Corrosion Resistance in Detail**



- Acids: Niobium is highly resistant to most mineral acids at concentrations below 100°C, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), nitric acid (HNO₃), and aqua regia.
  However, it is attacked by hydrofluoric acid (HF) and hot, concentrated sulfuric acid.
- Alkalis: The resistance of niobium to alkaline solutions is less robust than its resistance to acids. It is slowly attacked by molten alkalis.
- Liquid Metals: Niobium shows excellent resistance to corrosion by many liquid metals, such as lithium, sodium, and potassium, even at high temperatures.
- Gases: At elevated temperatures, niobium reacts with oxygen, nitrogen, hydrogen, and halogens. This necessitates the use of protective atmospheres or coatings during hightemperature processing.

## **Experimental Protocols**

Accurate determination of niobium's properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

## Tensile Testing (ASTM E8/E8M)

Objective: To determine the tensile strength, yield strength, elongation, and reduction of area of niobium.

- Specimen Preparation:
  - Prepare a standardized test specimen from the niobium material according to the dimensions specified in ASTM E8/E8M. Common specimen types are round or flat.
  - Machine the specimen to have a smooth surface finish, free of any scratches or notches that could act as stress concentrators.
  - Measure the initial cross-sectional area and gage length of the specimen precisely.
- Equipment Setup:



- Use a calibrated universal testing machine (UTM) equipped with appropriate grips for the specimen type.
- Attach a calibrated extensometer to the gage length of the specimen to accurately measure strain.

#### Test Procedure:

- Mount the specimen securely in the grips of the UTM, ensuring proper alignment to avoid bending stresses.
- Apply a uniaxial tensile load to the specimen at a constant strain rate as specified in ASTM E8.
- Continuously record the applied load and the corresponding elongation from the extensometer until the specimen fractures.

#### Data Analysis:

- Convert the load-elongation data into a stress-strain curve.
- Determine the yield strength using the 0.2% offset method.
- The ultimate tensile strength is the maximum stress reached on the stress-strain curve.
- Calculate the percent elongation by measuring the final gage length after fracture and comparing it to the initial gage length.
- Calculate the reduction of area by measuring the final cross-sectional area at the point of fracture and comparing it to the initial area.

## Thermal Conductivity (ASTM E1225 - Guarded-Comparative-Longitudinal Heat Flow)

Objective: To determine the thermal conductivity of niobium.



#### Apparatus Setup:

- The apparatus consists of a guarded heater, a heat sink, and two reference materials with known thermal conductivity.
- The niobium specimen is placed between the two reference materials, forming a vertical stack.
- Thermocouples are placed at the interfaces of the specimen and the reference materials to measure the temperature gradient.
- A guard heater surrounds the test stack to minimize radial heat losses.

#### Test Procedure:

- Apply a known axial load to the stack to ensure good thermal contact between the surfaces.
- Heat the top of the stack with the primary heater and cool the bottom with the heat sink to establish a longitudinal heat flow.
- Adjust the guard heater temperature to match the temperature gradient of the test stack,
  minimizing radial heat flow.
- Allow the system to reach a steady-state condition, where the temperatures at all points remain constant over time.

#### Data Collection and Calculation:

- Record the steady-state temperatures at the thermocouple locations.
- Calculate the temperature gradients across the two reference materials and the niobium specimen.
- The heat flux through the stack is determined from the known thermal conductivity and the measured temperature gradient of the reference materials.



 The thermal conductivity of the niobium specimen is then calculated using the determined heat flux and its measured temperature gradient.

## X-Ray Diffraction (XRD) for Crystal Structure Determination

Objective: To confirm the body-centered cubic (BCC) crystal structure of niobium and determine its lattice parameter.

- Sample Preparation:
  - The niobium sample can be in the form of a flat, polished surface or a fine powder. For powder diffraction, the sample is ground to a particle size of less than 10 micrometers to ensure random orientation of the crystallites.
  - The sample is mounted on a sample holder.
- Instrument Setup:
  - A diffractometer with a known X-ray source (e.g., Cu Kα radiation) is used.
  - The instrument is calibrated using a standard reference material (e.g., silicon).
- Data Collection:
  - The sample is irradiated with the X-ray beam at various angles (2 $\theta$ ).
  - The intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle.
  - The scan is typically performed over a 2θ range that covers the major diffraction peaks for niobium (e.g., 20° to 120°).
- Data Analysis:
  - The resulting XRD pattern (a plot of intensity versus  $2\theta$ ) is analyzed.



- The positions of the diffraction peaks are used to calculate the interplanar spacings (d-spacings) using Bragg's Law ( $n\lambda = 2d \sin\theta$ ).
- The set of d-spacings is then compared to a database of known crystal structures (e.g., the ICDD Powder Diffraction File) to identify the crystal structure as BCC.
- The lattice parameter 'a' of the BCC unit cell is calculated from the d-spacings and the Miller indices (hkl) of the diffraction peaks.

## **Four-Point Probe for Electrical Resistivity Measurement**

Objective: To measure the electrical resistivity of a niobium sample.

- Sample Preparation:
  - The niobium sample should have a flat, uniform surface. The thickness of the sample must be known.
- Equipment Setup:
  - A four-point probe head, consisting of four equally spaced, co-linear probes, is used.
  - The outer two probes are connected to a current source, and the inner two probes are connected to a voltmeter.
- Test Procedure:
  - The four-point probe head is brought into contact with the surface of the niobium sample.
  - A known DC current is passed through the two outer probes.
  - The voltage drop across the two inner probes is measured.
- Calculation:
  - The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V). For a thin sheet, Rs = (π/ln2) \* (V/I).



- The bulk resistivity ( $\rho$ ) is then calculated by multiplying the sheet resistance by the thickness (t) of the sample:  $\rho$  = Rs \* t.
- Correction factors may need to be applied depending on the sample geometry and the proximity of the probes to the edges of the sample.

## **Corrosion Testing**

Objective: To evaluate the corrosion resistance of niobium in specific environments.

- A. Mass Loss Method (ASTM G1)
- Specimen Preparation:
  - Prepare niobium coupons of known surface area.
  - Clean and degrease the specimens, then dry and weigh them accurately.
- · Test Procedure:
  - Immerse the specimens in the corrosive solution for a predetermined period at a controlled temperature.
  - After the exposure period, remove the specimens, clean them to remove any corrosion products according to ASTM G1 procedures, dry them, and re-weigh them.
- Calculation:
  - The corrosion rate is calculated from the mass loss, the surface area of the specimen, the density of niobium, and the duration of the exposure.
- B. Potentiodynamic Polarization Method (ASTM G5)
- Experimental Setup:
  - A three-electrode electrochemical cell is used, containing the niobium working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).



- The electrolyte is the corrosive solution of interest.
- Test Procedure:
  - Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize.
  - Apply a potential to the working electrode and scan it at a slow, constant rate (e.g., 0.167 mV/s) from a potential cathodic to the OCP to a potential anodic to the OCP.
  - Record the resulting current as a function of the applied potential.
- Data Analysis:
  - Plot the data as a polarization curve (log of current density vs. potential).
  - Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the polarization curve using Tafel extrapolation.
  - The corrosion rate can be calculated from the corrosion current density using Faraday's law. The curve also provides information about the passivation behavior of the niobium.

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